2-{[(4-chlorophenyl)carbamoyl](methyl)amino}-N-cyclohexylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[{[(4-chlorophenyl)amino]carbonyl}(methyl)amino]-N-cyclohexylbenzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a 4-chlorophenyl group, a carbonyl group, and a cyclohexylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[{[(4-chlorophenyl)amino]carbonyl}(methyl)amino]-N-cyclohexylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with a carbonyl-containing reagent to form an intermediate, which is then reacted with N-cyclohexylbenzamide under specific conditions to yield the final product. The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[{[(4-chlorophenyl)amino]carbonyl}(methyl)amino]-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions may result in compounds with different substituents.
Aplicaciones Científicas De Investigación
2-[{[(4-chlorophenyl)amino]carbonyl}(methyl)amino]-N-cyclohexylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[{[(4-chlorophenyl)amino]carbonyl}(methyl)amino]-N-cyclohexylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones
- Diethyl (((4-chlorophenyl)amino) (phenyl)methyl)phosphonate
- Diethyl (((4-chlorophenyl)amino) (4-methoxyphenyl)methyl)phosphonate
Uniqueness
2-[{[(4-chlorophenyl)amino]carbonyl}(methyl)amino]-N-cyclohexylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the presence of the cyclohexylbenzamide moiety make it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C21H24ClN3O2 |
---|---|
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)carbamoyl-methylamino]-N-cyclohexylbenzamide |
InChI |
InChI=1S/C21H24ClN3O2/c1-25(21(27)24-17-13-11-15(22)12-14-17)19-10-6-5-9-18(19)20(26)23-16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,23,26)(H,24,27) |
Clave InChI |
QKCHCBJKDVOAMW-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1C(=O)NC2CCCCC2)C(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.